An In-depth Technical Guide to 2-(2-Methoxyphenyl)propan-2-ol (CAS 21022-73-1)
An In-depth Technical Guide to 2-(2-Methoxyphenyl)propan-2-ol (CAS 21022-73-1)
Introduction: Unveiling a Versatile Tertiary Alcohol
2-(2-Methoxyphenyl)propan-2-ol, identified by its CAS number 21022-73-1, is a substituted tertiary benzylic alcohol.[1] Its structure, featuring a propan-2-ol moiety attached to a benzene ring bearing an ortho-methoxy group, makes it a valuable intermediate and building block in synthetic organic chemistry. The interplay between the sterically demanding tertiary alcohol and the electron-donating methoxy group at a proximate position defines its unique chemical behavior. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for its application in research and development.
Section 1: Core Physicochemical and Computed Properties
The fundamental properties of a molecule are critical for predicting its behavior in a reaction, designing purification protocols, and understanding its toxicological profile. While experimental physical data for 2-(2-Methoxyphenyl)propan-2-ol is not widely published, a combination of predicted data and computed properties provides a robust profile.
Structural and Physical Data
The properties of 2-(2-Methoxyphenyl)propan-2-ol are summarized in the table below. The boiling point is a predicted value, as experimental data is scarce; this is a common challenge for specialized reagents not produced at a commodity scale. The prediction is based on computational models that analyze the molecule's structural features, such as molecular weight, polarity, and potential for intermolecular forces like hydrogen bonding.[2]
| Property | Value | Source |
| CAS Number | 21022-73-1 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| IUPAC Name | 2-(2-methoxyphenyl)propan-2-ol | [1] |
| Boiling Point (Predicted) | 195-200 °C | [2] |
| Density (Predicted) | 1.031 g/cm³ | [2] |
Computed Molecular Descriptors for In Silico Modeling
Computational descriptors are essential for modern drug discovery and process chemistry, enabling predictions of a compound's pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion - ADME) and potential for off-target effects.
| Descriptor | Value | Significance & Interpretation |
| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and some potential for membrane permeability.[1] |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and crystal packing.[1] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms (hydroxyl and ether) can act as hydrogen bond acceptors.[1] |
| Rotatable Bond Count | 2 | Refers to the C(aryl)-C(alk) and C(aryl)-O bonds, indicating a degree of conformational flexibility.[1] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | A low TPSA value (<140 Ų) is often correlated with good cell permeability, making this an interesting scaffold for bioactive molecule design.[1] |
| Complexity | 143 | A measure of the intricacy of the molecular structure.[1] |
Section 2: Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing tertiary alcohols is the Grignard reaction. This approach offers high yields and specificity, making it the preferred choice for laboratory-scale and process chemistry applications.
Recommended Synthesis: Grignard Reaction
The synthesis of 2-(2-methoxyphenyl)propan-2-ol is efficiently achieved by the nucleophilic addition of 2-methoxyphenylmagnesium bromide to acetone.[3][4]
Reaction Scheme: (2-Methoxyphenylmagnesium bromide) + (Acetone) → (Intermediate Magnesium Alkoxide) --[H₃O⁺ Workup]--> 2-(2-Methoxyphenyl)propan-2-ol
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating by including in-process checks and clear endpoints. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
Materials:
-
2-Bromoanisole
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Step-by-Step Methodology:
-
Grignard Reagent Formation: a. To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a small crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation. c. Add a solution of 2-bromoanisole in anhydrous ether dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by cloudiness and gentle refluxing. Maintain a gentle reflux by controlling the addition rate. d. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (a dark grey-brown solution).
-
Nucleophilic Addition: a. Cool the Grignard solution to 0 °C using an ice bath. b. Add a solution of anhydrous acetone in anhydrous ether dropwise. This step is highly exothermic; maintain the temperature below 10 °C to prevent side reactions. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction mixture will become a thick, greyish precipitate (the magnesium alkoxide salt).
-
Aqueous Workup and Extraction: a. Slowly and carefully pour the reaction mixture over a stirred solution of saturated aqueous ammonium chloride cooled in an ice bath. Causality Note: Using saturated NH₄Cl provides a mild acidic quench that protonates the alkoxide and neutralizes excess Grignard reagent without the risks of strong acids, which could promote dehydration of the tertiary alcohol product. b. Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers. c. Extract the aqueous layer two more times with diethyl ether. d. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Solvent Removal: a. Dry the combined organic layer over anhydrous magnesium sulfate. b. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: a. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Logical workflow for the synthesis of 2-(2-Methoxyphenyl)propan-2-ol.
Section 3: Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the known effects of the functional groups present.
| Technique | Predicted Observations |
| ¹H NMR | ~1.6 ppm (singlet, 6H): Two equivalent methyl groups (-C(CH₃)₂).~3.8 ppm (singlet, 3H): Methoxy group (-OCH₃) protons.~4.5-5.0 ppm (broad singlet, 1H): Hydroxyl proton (-OH). Signal is exchangeable with D₂O.[5]~6.8-7.4 ppm (multiplet, 4H): Aromatic protons. The ortho substitution will create a complex splitting pattern. |
| ¹³C NMR | ~30 ppm: Two equivalent methyl carbons (-C(CH₃)₂).~55-56 ppm: Methoxy carbon (-OCH₃). This is characteristic for an ortho-methoxy group on a phenyl ring.[6]~75 ppm: Quaternary carbinol carbon (Ar-C-OH).~110-158 ppm: Six distinct signals for the aromatic carbons, with the C-O and C-C(OH) carbons being the most downfield (C-O ~157 ppm, C-C(OH) ~135 ppm). |
| FT-IR (liquid film) | 3550-3200 cm⁻¹ (broad): O-H stretch, characteristic of a hydrogen-bonded alcohol.[7]3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch.2980-2850 cm⁻¹ (sharp): Aliphatic C-H stretch.~1600, ~1480 cm⁻¹: Aromatic C=C ring stretches.~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.~1030 cm⁻¹ (strong): C-O stretch of the tertiary alcohol. |
| Mass Spec. (EI) | m/z = 166: Molecular ion peak [M]⁺.m/z = 151: [M - CH₃]⁺, loss of a methyl group, a very stable tertiary benzylic carbocation. This is often the base peak.[1]m/z = 133: [M - CH₃ - H₂O]⁺, subsequent loss of water from the 151 fragment.m/z = 108: [M - C₃H₆O]⁺, McLafferty-type rearrangement or cleavage of the propanol group. |
Section 4: Reactivity Profile and Stability
The reactivity is dominated by the tertiary benzylic alcohol, with the ortho-methoxy group exerting significant electronic and steric influence.
-
Dehydration: As a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration to form 2-(2-methoxyphenyl)propene. This reaction proceeds readily via a stable tertiary benzylic carbocation intermediate. Care must be taken during acidic workups or distillations to avoid this side reaction.
-
Substitution: The hydroxyl group can be substituted under acidic conditions (e.g., with HBr or HCl) via an Sₙ1 mechanism. The ortho-methoxy group, being electron-donating, stabilizes the carbocation intermediate, facilitating this reaction.
-
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., PCC, KMnO₄) because they lack a hydrogen atom on the carbinol carbon. Forced oxidation will lead to C-C bond cleavage. However, some photolytic oxidation pathways for related benzyl alcohols have been reported.[8]
-
Ether Stability: The methyl ether group is generally stable and unreactive, requiring harsh conditions (e.g., strong acids like HBr or BBr₃) for cleavage.
-
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[9]
Section 5: Safety and Handling
No specific toxicological data for CAS 21022-73-1 is available. Therefore, a risk assessment must be based on the properties of analogous structures, such as other methoxyphenols and tertiary alcohols. The compound should be handled with standard laboratory precautions.
Potential Hazards:
-
Skin/Eye Irritation: Similar compounds can cause skin and eye irritation.[10]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
-
Flammability: Assumed to be a combustible liquid.
Recommended Handling Protocol
Caption: Standard safety workflow for handling 2-(2-Methoxyphenyl)propan-2-ol.
Conclusion
2-(2-Methoxyphenyl)propan-2-ol is a tertiary alcohol with a well-defined chemical profile that can be reliably predicted based on its structure. Its synthesis via the Grignard reaction is straightforward and high-yielding. The compound's moderate lipophilicity, low TPSA, and defined reactive center at the tertiary alcohol make it a promising candidate for use as a scaffold or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The data and protocols presented in this guide provide a solid foundation for researchers to confidently incorporate this versatile molecule into their synthetic programs.
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